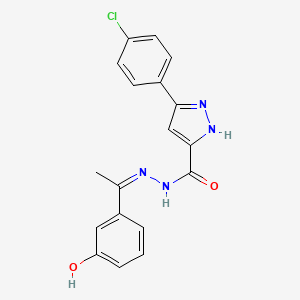

(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-11(13-3-2-4-15(24)9-13)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZFIOWQPKIHPQ-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H16ClN3O2

- Molecular Weight : 329.78 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

- Case Study : A related compound demonstrated an IC50 value of 49.85 µM against specific tumor cells, indicating a potential for inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.

- Mechanism : The anti-inflammatory activity is often linked to the inhibition of nitric oxide (NO) production and the modulation of inflammatory pathways .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been explored. Some derivatives exhibit activity against a range of bacterial strains and fungi.

- Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic fungi and bacteria, suggesting their potential use as antimicrobial agents .

Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | Related Pyrazole | 49.85 | |

| Anti-inflammatory | Pyrazole Derivative | Not specified | |

| Antimicrobial | Various Derivatives | Varies |

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Pathways : The modulation of pathways such as NF-kB and MAPK may contribute to their anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogous derivatives:

Key Observations:

The 2-naphthyl substituent in the naphthyl analog increases molecular weight (370.4 g/mol vs. 368.8 g/mol) and lipophilicity, which may reduce solubility but improve membrane permeability .

Replacement of the carbohydrazide group with an ester () or carbothioamide () modifies hydrogen-bonding capacity and metabolic stability.

Heterocyclic Core Variations :

Q & A

Q. What synthetic routes are commonly employed for (Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with a pyrazole core (e.g., 1,5-diarylpyrazole) followed by condensation with hydrazide derivatives. For example, hydrazide intermediates are formed via nucleophilic acyl substitution, and subsequent Schiff base formation with hydroxyl-substituted aromatic ketones under reflux conditions. Optimization includes:

- Catalyst selection : Acidic or basic catalysts (e.g., glacial acetic acid) to enhance imine bond formation.

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .

- Temperature control : Reflux at 80–100°C ensures high yields while minimizing side reactions .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry (Z-configuration) of this compound?

- NMR spectroscopy : NOESY/ROESY experiments confirm the Z-configuration by detecting spatial proximity between the 3-(4-chlorophenyl) group and the ethylidene proton.

- IR spectroscopy : Stretching frequencies for C=N (1550–1650 cm⁻¹) and N-H (3200–3350 cm⁻¹) validate hydrazide and imine bonds .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Use cancer cell lines (e.g., A549 lung carcinoma) to evaluate growth inhibition via MTT assays. For example, hydrazide derivatives with Z-configuration showed IC₅₀ values <10 μM in A549 cells .

- Apoptosis markers : Measure caspase-3/7 activation and Annexin V staining to confirm mechanistic pathways .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) be utilized to predict the binding affinity of this compound to biological targets?

- Target selection : Prioritize receptors like kinases or cytochrome P450 isoforms based on structural homology with active pyrazole derivatives .

- Protocol :

- Prepare the ligand (Z-isomer) by energy minimization using AMBER force fields.

- Generate grid maps centered on the target’s active site (e.g., factor Xa for anticoagulant activity).

- Run docking simulations with exhaustiveness = 20 to ensure robust sampling.

- Validate results using binding free energy calculations (ΔG) and compare with co-crystallized ligands .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Refinement software : Use SHELXL for high-resolution data, leveraging its robust handling of twinned crystals and anisotropic displacement parameters.

- Validation metrics : Cross-check R-factor convergence (R₁ < 0.05), electron density maps (Fo-Fc < 0.3 eÅ⁻³), and Ramachandran plots for steric clashes .

- Dynamic disorder modeling : Apply PART instructions in SHELXL to account for flexible substituents (e.g., ethylidene group) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substituent modification : Replace the 3-hydroxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and receptor binding.

- Bioisosteric replacement : Substitute the hydrazide moiety with carboxamide to improve metabolic stability (see factor Xa inhibitors in ).

- Data-driven optimization : Use regression models correlating logP values (1.5–3.5) with cytotoxicity to balance solubility and membrane permeability .

Q. What experimental and computational approaches validate discrepancies in biological activity between similar analogs?

- Comparative assays : Test analogs against identical cell lines under standardized conditions (e.g., 48-hour exposure, 10% FBS media).

- MD simulations : Perform 100-ns trajectories to assess target-ligand complex stability; RMSD >2 Å indicates poor binding .

- Meta-analysis : Cross-reference bioactivity data with crystallographic B-factors to identify flexible regions affecting potency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.